2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
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Description
2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19ClFNO3S and its molecular weight is 395.87. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
Compounds similar to the one have been studied for their applications in developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The presence of specific functional groups in such compounds allows for the modulation of sensing selectivity and sensitivity, highlighting the potential utility of "2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone" in sensor development (Roy, 2021).
Drug Development
The arylcycloalkylamine structure, exemplified in the compound of interest, is significant in the pharmacophoric groups of several antipsychotic agents. Research indicates that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, suggesting that "this compound" could be of interest in the development of new medications targeting neuropsychiatric disorders (Sikazwe et al., 2009).
Environmental Chemistry
The study of fluorinated compounds, which share some structural features with the compound , has raised concerns about environmental and human health due to their persistence and bioaccumulation. Research into the environmental fate, effects, and analytical methods for these substances provides a foundation for understanding the potential environmental impact of related compounds (Munoz et al., 2019).
Organic Synthesis
The synthetic pathways and reactions involving similar structural frameworks offer insights into the practical synthesis of complex fluorinated and chlorinated biphenyls, which are crucial intermediates in pharmaceuticals and agrochemicals. This highlights the relevance of research into efficient synthetic routes for compounds with similar functionalities (Qiu et al., 2009).
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3S/c20-17-7-4-8-18(21)16(17)13-19(23)22-11-9-15(10-12-22)26(24,25)14-5-2-1-3-6-14/h1-8,15H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZJARNLISGQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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